6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Description
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS: 1821457-33-3) is a synthetic coumarin derivative with a molecular formula of C₁₆H₁₇NO₄ and a molar mass of 287.31 g/mol . Structurally, it features a coumarin core substituted with a dimethylaminoacryloyl group at position 6, hydroxyl at position 7, and methyl groups at positions 4 and 6. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules, such as pyranochromen-diones via oxa-Diels–Alder reactions . Its electronic and steric properties, influenced by the electron-donating dimethylamino group and hydrogen-bonding hydroxyl moiety, make it a candidate for studying structure-activity relationships (SAR) in flavonoid-inspired scaffolds .
Properties
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-7-14(19)21-16-10(2)15(20)12(8-11(9)16)13(18)5-6-17(3)4/h5-8,20H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHVBQIVCGFZCT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the dimethylamino group and the hydroxy group through specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The dimethylaminoacryloyl group in the target compound enhances its reactivity in cycloaddition reactions compared to simpler coumarins like 7-hydroxy-4,8-dimethyl-2H-chromen-2-one . Antiadipogenic activity is prominent in hydroxylated coumarins (e.g., Compound 5 and 7) but less studied in acryloyl-substituted derivatives like the target compound .
Replacement of the dimethylamino group with a 4-dimethylaminophenyl moiety (Compound 4e) introduces aromaticity, which may alter π-π stacking interactions in crystal structures .
Hydrogen-Bonding Patterns :
- The 7-hydroxy group in the target compound facilitates hydrogen bonding, a critical feature in supramolecular assembly and crystal packing, as observed in Etter’s graph-set analysis .
Biological Activity
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, known for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular weight of approximately 315.4 g/mol. Its structure includes a chromen-2-one core with various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1821457-37-7 |
| Chemical Formula | C18H21NO4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It can bind to specific receptors on cell membranes, modulating signaling pathways that regulate cell behavior.
- Gene Expression Modulation : The compound has been shown to influence the expression of genes associated with cell growth and survival.
Anticancer Properties
Studies have demonstrated that derivatives of chromen-2-one compounds exhibit significant anticancer activity. For instance, related compounds have been identified as inhibitors of the hypoxia-inducible factor (HIF) pathway, which is crucial in tumor growth and metastasis. Research indicates that modifications in the structure can enhance their efficacy against various cancer cell lines.
Case Study : A study explored the structure-activity relationship (SAR) of chromen-based analogs, highlighting that certain modifications led to increased potency against cancer cells in vitro . The findings suggested that compounds with specific substituents exhibited stronger inhibition of HIF-1 activated transcription.
Antimicrobial Activity
The chromen derivatives also show promise as antimicrobial agents. Preliminary studies indicate that they possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 100 | Disruption of cell wall synthesis |
Q & A
Q. What are the key synthetic pathways for 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, and how can structural purity be validated?
Methodological Answer: The synthesis typically involves condensation of a coumarin derivative with a dimethylamino-substituted α,β-unsaturated carbonyl precursor. For example, describes a similar compound synthesized via an enone formation reaction, yielding 85% purity. Key validation steps include:
- Spectroscopic Characterization :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1712 cm⁻¹ and aromatic/enone C=C bonds at ~1550 cm⁻¹ .
- NMR : Use -NMR to identify dimethylamino protons (δ 2.9 ppm) and aromatic/enone protons (δ 6.54–8.1 ppm) .
- Elemental Analysis : Compare calculated vs. observed C, H, N, and O percentages to confirm stoichiometry .
Q. How can researchers design experiments to assess the compound’s in vitro biological activity?
Methodological Answer: Adopt a split-plot randomized block design (as in ) to minimize variability:
- Primary Plots : Test different concentrations of the compound.
- Subplots : Use cell lines or enzyme targets relevant to hypothesized bioactivity (e.g., anti-inflammatory or anticancer pathways).
- Replicates : Include ≥4 replicates per group to ensure statistical power.
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
- Endpoint Assays : Measure IC values via MTT assays or fluorescence-based enzymatic activity tests .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) and isotopic patterns.
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons/carbons, especially for overlapping aromatic/enone signals .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., ’s approach for similar chromenone derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the compound’s synthetic yield?
Methodological Answer:
- DoE (Design of Experiments) : Use a factorial design to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%).
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps.
- Enone Reactivity : Adjust substituents on the coumarin core to modulate electron density, as the α,β-unsaturated carbonyl group is critical for nucleophilic addition () .
Q. What methodologies are used to evaluate the compound’s environmental fate and ecotoxicity?
Methodological Answer: Follow the INCHEMBIOL framework ():
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates.
- Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water).
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) across trophic levels .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., effect size, confidence intervals).
- Mechanistic Validation : Use knockout cell lines or RNAi to confirm target specificity.
- Methodological Audit : Compare assay conditions (e.g., pH, serum concentration) that may alter compound solubility or stability (’s research model framework) .
Q. What computational approaches are effective for studying the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on the enone moiety’s electrophilic properties () .
- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions.
- ADMET Prediction : Employ SwissADME or ADMETLab to predict bioavailability, CYP inhibition, and hERG liability .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
Methodological Answer:
- Scaffold Modifications : Synthesize derivatives with substituents at C-4, C-8, or the dimethylamino group (see ’s coumarin derivatives for inspiration) .
- Bioisosteric Replacement : Replace the enone group with isosteres (e.g., cyclopropyl ketones) to reduce reactivity while retaining binding affinity.
- In Vivo PK/PD : Compare AUC, C, and tissue distribution in rodent models to prioritize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
